ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Properties
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylmethoxyethoxy)chromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-4-29-22(26)13-11-20-16(2)19-10-12-21(17(3)24(19)32-25(20)28)30-15-23(27)31-14-18-8-6-5-7-9-18/h5-10,12H,4,11,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPDMJAUUAKTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, a coumarin derivative, has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, which includes a chromen-3-yl core substituted with various functional groups that enhance its potential therapeutic applications.
- Molecular Formula : C25H26O7
- Molecular Weight : 438.5 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 553.5 °C at 760 mmHg
- LogP : 5.20
Antimicrobial Activity
Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. This compound was tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Preliminary studies suggest that this compound may inhibit the growth of these pathogens effectively, similar to other compounds in its class .
Antioxidant Activity
Coumarins are known for their antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, demonstrating promising results in DPPH and FRAP assays. The IC50 values for antioxidant activity were comparable to standard antioxidants like ascorbic acid .
Anti-inflammatory and Anticancer Properties
The anti-inflammatory potential of this compound is under investigation, with early studies suggesting it may modulate inflammatory pathways effectively. Additionally, its anticancer activity is being explored in various cancer cell lines, indicating potential mechanisms of action that warrant further investigation .
Synthesis and Characterization
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to yield the desired product. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Comparative Biological Activity Table
| Activity Type | Tested Strains/Conditions | Findings |
|---|---|---|
| Antimicrobial | E. coli, S. aureus, Pseudomonas aeruginosa | Significant inhibition observed |
| Antioxidant | DPPH and FRAP assays | IC50 values comparable to ascorbic acid |
| Anti-inflammatory | In vitro models | Modulation of inflammatory pathways noted |
| Anticancer | Various cancer cell lines | Potential mechanisms of action under investigation |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activities. Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has been studied for its effectiveness against various bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma.
Anticancer Activity
this compound has been investigated for its anticancer properties. Research has indicated that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This makes it a subject of interest for further development as an anticancer therapeutic agent.
Chemical Synthesis
Building Block in Organic Synthesis
Due to its unique structure, this compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex molecules, including other coumarin derivatives and bioactive compounds .
Reactivity and Functionalization
The compound's functional groups allow it to undergo various chemical reactions typical of esters and aromatic compounds. This includes nucleophilic substitutions and oxidative transformations, which can lead to the formation of diverse derivatives with potentially enhanced biological activities .
Material Science
Development of New Materials
The structural characteristics of this compound make it suitable for applications in material science. Its potential use in developing polymers and other materials with specific properties is being explored. Coumarin derivatives are known for their photophysical properties, which can be harnessed in the design of luminescent materials and sensors .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The results indicated a significant reduction in microbial growth at specific concentrations, suggesting its potential as a lead compound for further development into antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory mechanisms of this compound. The researchers found that it inhibited the expression of cyclooxygenase enzymes (COX) and reduced nitric oxide production in macrophages, highlighting its therapeutic potential in inflammatory disorders.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent-Driven Functional Differences
a) Benzyloxy vs. Methoxybenzyl Groups
The target compound’s 7-[2-(benzyloxy)-2-oxoethoxy] group introduces both steric bulk and ester functionality, which may enhance lipophilicity compared to simpler ethers like the 3-methoxybenzyl group in . The oxoethoxy linkage could also influence hydrolysis kinetics under physiological conditions.
b) Nitro-Substituted Analogs
Compounds like and incorporate nitro groups, which are electron-withdrawing and may enhance reactivity or binding affinity in biological systems. For instance, nitro groups are often exploited in prodrug design or fluorescence quenching .
c) Dihydrobenzodioxin Derivatives
Molecular Weight and Bioavailability
The target compound’s higher molecular weight (~478 g/mol) compared to analogs like (410 g/mol) suggests reduced membrane permeability, aligning with Lipinski’s "Rule of Five" limitations. However, the benzyloxy-oxoethoxy group may improve stability against metabolic degradation .
Q & A
Advanced Research Question
- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Reaction Pathway Analysis : Simulate hydrolysis or oxidation pathways (e.g., using Gaussian or ORCA software) to identify labile groups (e.g., ester or benzyloxy linkages) .
- Solvent Effects : COSMO-RS models can predict solubility and stability in polar vs. non-polar solvents .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use P95 respirators for aerosolized particles .
- Ventilation : Perform reactions in fume hoods to avoid vapor inhalation.
- Storage : Keep in sealed containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent ester hydrolysis .
How can researchers address discrepancies in observed vs. theoretical yields during scale-up?
Advanced Research Question
- Kinetic Analysis : Compare activation energies (via Arrhenius plots) for small-scale vs. bulk reactions.
- Mass Transfer Limitations : Stirring rate and solvent viscosity may impede reagent diffusion in larger batches. Use Dean-Stark traps for water-sensitive steps .
- Byproduct Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) and adjust pH or solvent accordingly .
What methodologies are effective for analyzing the environmental impact or degradation pathways of this compound?
Advanced Research Question
- Photodegradation Studies : Expose the compound to UV light (254–365 nm) and analyze breakdown products via GC-MS. Coumarin derivatives often form phenolic intermediates under UV .
- Aquatic Toxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess ecotoxicity.
- Biodegradation Screening : Incubate with soil microbiota and monitor degradation via -labeling or FTIR .
How can reaction kinetics be mechanistically studied for substitutions or rearrangements involving this compound?
Advanced Research Question
- Stopped-Flow Spectroscopy : Monitor fast reactions (e.g., nucleophilic substitutions) in real-time.
- Isotopic Labeling : Use -labeled esters to track oxygen migration during hydrolysis.
- Activation Parameters : Calculate ΔG‡ and ΔH‡ via Eyring plots from temperature-dependent rate constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
